
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxyphenyl groups and a purine core, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethoxyphenyl derivatives with purine intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-(2-ethoxyphenyl)-2-((4-ethoxy-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its purine core structure, which distinguishes it from other similar compounds. This core structure imparts specific chemical and biological properties that make it valuable for various applications.
Biological Activity
The compound 2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines multiple functional groups, primarily a purine core with ethoxyphenyl substituents. The molecular formula is C21H23N5O5, and it exhibits the following structural features:
- Purine Base : Central to its biological activity.
- Ethoxyphenyl Groups : These substituents may enhance lipophilicity and modulate interactions with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of apoptotic pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis |
A549 (Lung) | 4.8 | Cell cycle arrest and apoptosis |
HeLa (Cervical) | 6.1 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.
Enzyme Inhibition
In addition to its anticancer effects, this compound has been reported to inhibit certain enzymes, such as:
- Topoisomerase II : Key in DNA replication; inhibition may lead to DNA damage in rapidly dividing cells.
- Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation; inhibition could result in cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The purine structure allows for effective binding to enzyme active sites.
- Modulation of Signaling Pathways : It may influence pathways related to cell growth and survival, particularly in cancer cells.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptosis in breast cancer cells .
- In Vivo Model : In an animal model, administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential for therapeutic application .
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-14-11-9-13(10-12-14)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-7-5-6-8-16(15)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJXEKRELQFJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.